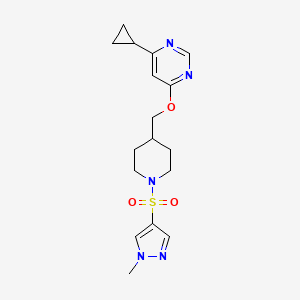![molecular formula C13H13N3OS B3014637 N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 2189434-82-8](/img/structure/B3014637.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of these heterocyclic rings contributes to the compound’s diverse chemical properties and reactivity.
作用机制
Target of Action
Similar compounds have been found to target factor xa (fxa), a coagulation enzyme . FXa is a promising target in the field of antithrombotic therapy .
Mode of Action
If we consider the action of similar compounds on fxa, they act as inhibitors, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
If it acts similarly to other fxa inhibitors, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin . This would result in an anticoagulant effect, reducing the risk of thrombus formation.
Pharmacokinetics
Similar compounds have been noted for their good oral bioavailability .
Result of Action
If it acts as an fxa inhibitor, it would prevent the formation of thrombin, thereby reducing the risk of thrombus formation .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene can then be further functionalized to introduce the pyrimidine ring through various coupling reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions due to their efficiency and scalability . The Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is another widely used method . These methods allow for the large-scale production of thiophene-based compounds with high yields and purity.
化学反应分析
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
科学研究应用
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide: Lacks the pyrimidine ring, resulting in different chemical properties and reactivity.
N-[(6-methylpyrimidin-4-yl)methyl]thiophene-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group, leading to variations in steric and electronic effects.
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both the cyclopropyl and pyrimidine moieties, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and rigidity, affecting the compound’s reactivity and interactions with biological targets .
属性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFLWNOPGCUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B3014557.png)
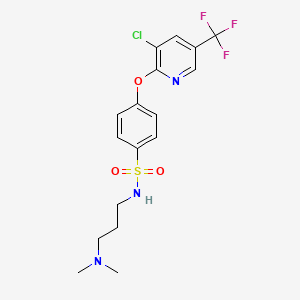
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
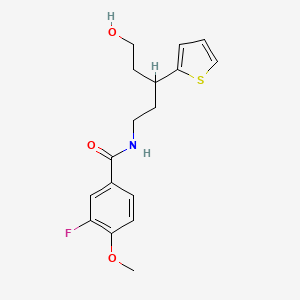
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)
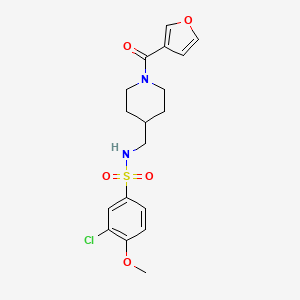
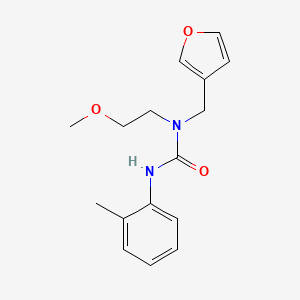
![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)
![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3014575.png)
